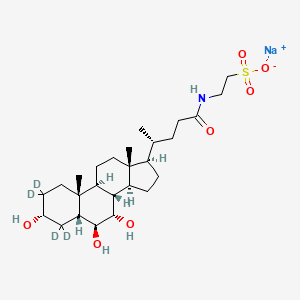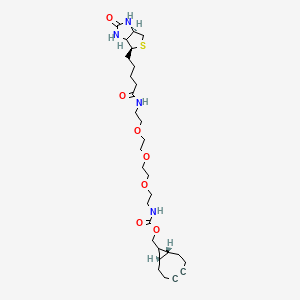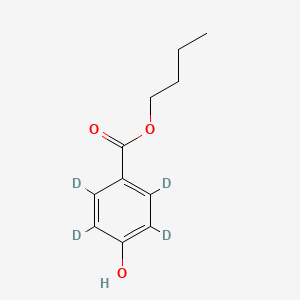
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is a deuterated analogue of n-Butyl 4-hydroxybenzoate, commonly known as butylparaben. This compound is characterized by the substitution of hydrogen atoms with deuterium at positions 2, 3, 5, and 6 on the benzene ring. It is primarily used as an antimicrobial agent in various cosmetic and pharmaceutical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 involves the esterification of deuterated 4-hydroxybenzoic acid with n-butanol. The reaction typically requires an acid catalyst such as sulfuric acid. The mixture is heated under reflux conditions for several hours to ensure complete esterification. After the reaction is complete, the product is purified through recrystallization using ethanol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to separate and purify the final product. The use of deuterated reagents ensures the incorporation of deuterium atoms at specific positions on the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of n-butyl 4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of butylparaben in various samples.
Biology: Employed in studies investigating the metabolic pathways and degradation of parabens in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of parabens.
Mécanisme D'action
The antimicrobial activity of n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is attributed to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. The deuterated analogue exhibits similar mechanisms but with enhanced stability and reduced metabolic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Butyl 4-hydroxybenzoate: The non-deuterated analogue with similar antimicrobial properties.
Methyl 4-hydroxybenzoate: Another paraben with a shorter alkyl chain.
Ethyl 4-hydroxybenzoate: A paraben with an ethyl group instead of a butyl group.
Uniqueness
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which enhance its stability and reduce its metabolic degradation. This makes it a valuable compound for research applications where isotopic labeling is required .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
198.25 g/mol |
Nom IUPAC |
butyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i4D,5D,6D,7D |
Clé InChI |
QFOHBWFCKVYLES-UGWFXTGHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)OCCCC)[2H])[2H])O)[2H] |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


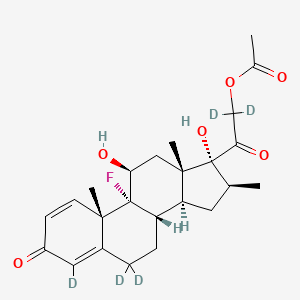
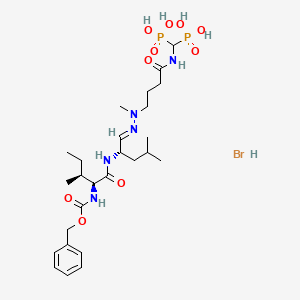
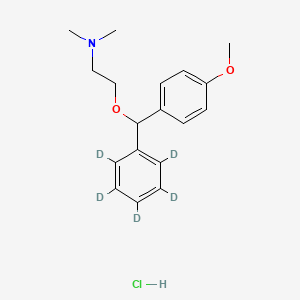
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)

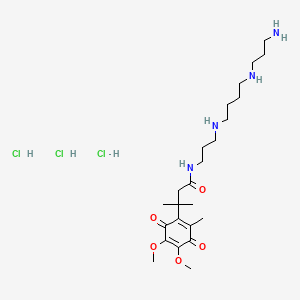
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)

![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
